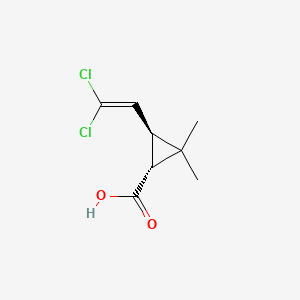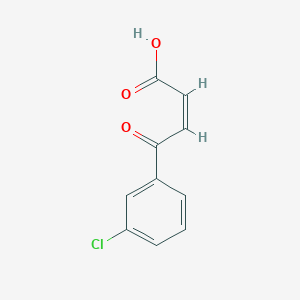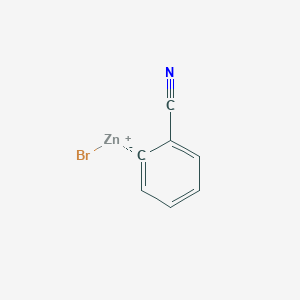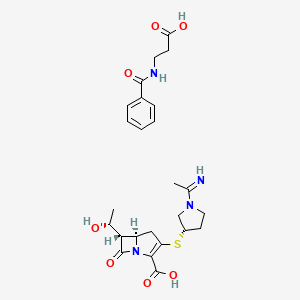
Tri-Boc-6-Me3Sn-L-DOPA methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Derivatives
Crown-Carrier Derivatives : The synthesis of crown-carrier C α,α-disubstituted glycines derived from α-methyl-(l)-DOPA has been reported. This involves N-protection of α-methyl-(l)-DOPA methyl ester with Boc anhydride, forming N, O-di-Boc derivatives, and further reactions to produce various derivatives, including Boc-[18-C-6]-Mdp-OMe (Wright, Melandri, Cannizzo, Wakselman, & Mazaleyrat, 2002).
Fluorine-18 Labelling : A process for the efficient synthesis of 18F-labelled 3-O-methyl-6-[18F]fluoro-L-DOPA ([18F]OMFD) has been established. This involves the use of a precursor N-formyl-3-O-methyl-4-O-boc-6-trimethyl-stannyl-L-DOPA-ethyl ester for direct electrophilic radiofluorination (Füchtner & Steinbach, 2003).
Pharmaceutical Applications
Anti-Tumor Agent : L-DOPA methyl ester has been reported to have in vivo antitumor activity in various tumor systems, indicating its potential as an antitumor agent (Wick, 1977).
Parkinson's Disease Treatment : The use of L-DOPA methyl ester as a treatment for response swings in Parkinson's disease has been examined. It has been found to be equivalent to L-DOPA in reversing motor deficits in animal models (Cooper, Marrel, Testa, van de Waterbeemd, Quinn, Jenner, & Marsden, 1984).
Levodopa-Induced Dyskinesias : In the context of Parkinson's disease, it's shown that the inhibition of protein kinase A in the striatum could prevent levodopa-induced dyskinesias, a common side effect of long-term levodopa therapy (Lebel, Chagniel, Bureau, & Cyr, 2010).
Biochemistry and Synthesis
Bioadhesive End Groups : DOPA and its methyl ester have been used for the conjugation to poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymers, indicating their application in bioadhesive technologies (Huang, Lee, Ingram, & Messersmith, 2002).
Spherical and Hemispherical Oligosaccharides Synthesis : The synthesis of new spherical and hemispherical oligosaccharides with a polylysine core scaffold has been achieved, showcasing the diverse synthetic applications of DOPA derivatives (Han, Baigude, Hattori, Yoshida, & Uryu, 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tri-Boc-6-Me3Sn-L-DOPA methyl ester involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the SnMe3 group and subsequent deprotection of the Boc groups.", "Starting Materials": [ "L-DOPA methyl ester", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Methanol (MeOH)", "Tin(IV) chloride (SnCl4)", "Trimethyltin chloride (Me3SnCl)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: Protection of the amine and carboxylic acid functional groups by reaction with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in methanol (MeOH) to form Tri-Boc-L-DOPA methyl ester.", "Step 2: Introduction of the SnMe3 group by reaction with tin(IV) chloride (SnCl4) and trimethyltin chloride (Me3SnCl) in the presence of TEA in MeOH to form Tri-Boc-6-Me3Sn-L-DOPA methyl ester.", "Step 3: Deprotection of the Boc groups by treatment with hydrochloric acid (HCl) in MeOH to form Tri-6-Me3Sn-L-DOPA methyl ester.", "Step 4: Deprotection of the methyl ester group by treatment with sodium hydroxide (NaOH) in EtOAc to form Tri-6-Me3Sn-L-DOPA.", "Step 5: Purification of the product by extraction with EtOAc and drying over sodium sulfate (Na2SO4)." ] } | |
Numéro CAS |
857502-21-7 |
Nom du produit |
Tri-Boc-6-Me3Sn-L-DOPA methyl ester |
Formule moléculaire |
C28H45NO10Sn |
Poids moléculaire |
674.37 |
Pureté |
>98% |
Synonymes |
N-tert-butoxycarbonyl-3,4-di-tert-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
